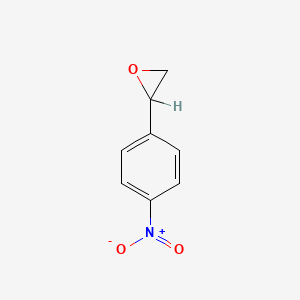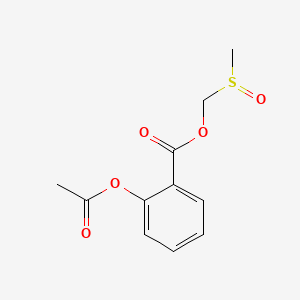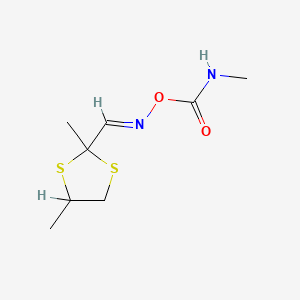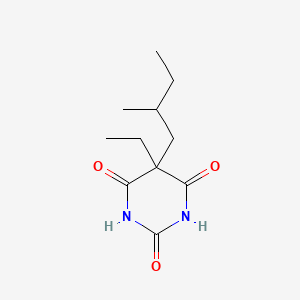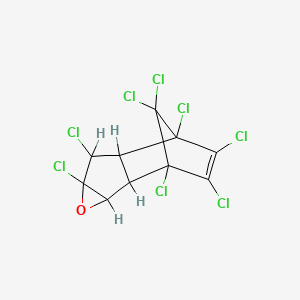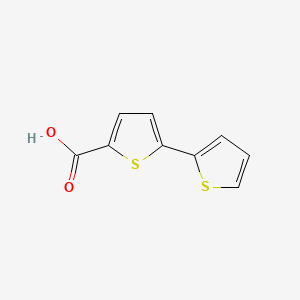
2,2'-Bithiophene-5-carboxylic acid
Overview
Description
2,2’-Bithiophene-5-carboxylic acid is an organic compound with the molecular formula C9H6O2S2. It is a derivative of bithiophene, which consists of two thiophene rings connected by a single bond. The carboxylic acid group is attached to the fifth position of one of the thiophene rings.
Mechanism of Action
Target of Action
It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . This suggests that it interacts with skin, eye, and respiratory system cells.
Mode of Action
It is known to be an electron-transporting material, with the π-electrons present in the system facilitating charge mobility .
Biochemical Pathways
It is known to belong to the class of organic compounds known as bi- and oligothiophenes, which contain two or more linked thiophene rings .
Pharmacokinetics
It is known that the compound is considered hazardous, suggesting that it may have significant bioavailability .
Result of Action
It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Action Environment
The action of 2,2’-Bithiophene-5-carboxylic acid can be influenced by environmental factors. It is recommended to be stored in a dark place, sealed, and in dry conditions between 2-8°C . This suggests that light, air, and moisture may affect its stability and efficacy.
Biochemical Analysis
Cellular Effects
2,2’-Bithiophene-5-carboxylic acid affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation. The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Additionally, it impacts cellular metabolism by affecting the activity of enzymes involved in the electron transport chain .
Molecular Mechanism
At the molecular level, 2,2’-Bithiophene-5-carboxylic acid exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming hydrogen bonds and other non-covalent interactions with their active sites. The compound also influences gene expression by binding to transcription factors and altering their activity. These interactions result in changes in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’-Bithiophene-5-carboxylic acid change over time. The compound is relatively stable when stored in dark, dry conditions at temperatures between 2-8°C . It can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of oxidative stress and inflammation .
Dosage Effects in Animal Models
The effects of 2,2’-Bithiophene-5-carboxylic acid vary with different dosages in animal models. At low doses, the compound can have beneficial effects on oxidative stress and inflammation. At high doses, it can be toxic and cause adverse effects, such as liver and kidney damage. Threshold effects have been observed, indicating that there is a narrow therapeutic window for the compound’s use in animal models .
Metabolic Pathways
2,2’-Bithiophene-5-carboxylic acid is involved in various metabolic pathways, particularly those related to oxidative stress and electron transport. It interacts with enzymes such as cytochrome P450 and superoxide dismutase, influencing their activity and the overall metabolic flux. The compound can also affect metabolite levels, leading to changes in cellular redox status and energy production .
Transport and Distribution
Within cells and tissues, 2,2’-Bithiophene-5-carboxylic acid is transported and distributed through interactions with transporters and binding proteins. It can accumulate in specific cellular compartments, such as mitochondria and the endoplasmic reticulum, where it exerts its biochemical effects. The compound’s distribution is influenced by its ability to form hydrogen bonds and other non-covalent interactions with cellular components .
Subcellular Localization
2,2’-Bithiophene-5-carboxylic acid is localized in various subcellular compartments, including mitochondria, the endoplasmic reticulum, and the nucleus. Its activity and function are influenced by its subcellular localization, as it can interact with different biomolecules in these compartments. The compound’s localization is directed by targeting signals and post-translational modifications that guide it to specific organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bithiophene-5-carboxylic acid can be achieved through several methods. One common approach involves the bromination of 2,2’-bithiophene followed by a carboxylation reaction. For example, the reaction of bromosuccinimide with esters of 3-substituted 2,2’-bithiophene-5-carboxylic acids can yield their 5’-bromo derivatives, which can then be converted to the desired carboxylic acid by heating in dimethylformamide (DMF) with catalytic amounts of palladium(0) complex .
Industrial Production Methods
Industrial production methods for 2,2’-Bithiophene-5-carboxylic acid typically involve large-scale synthesis using similar bromination and carboxylation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2’-Bithiophene-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield thiol derivatives.
Substitution: Substitution reactions often involve halogenation, where reagents like bromine or iodine are used to introduce halogen atoms into the thiophene rings
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and halogenated bithiophenes. These products are valuable intermediates for further chemical transformations and applications .
Scientific Research Applications
2,2’-Bithiophene-5-carboxylic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: Lacks the carboxylic acid group, making it less reactive in certain chemical transformations.
2,2’5’,2’'-Terthiophene: Contains an additional thiophene ring, which can enhance its electronic properties but also complicates its synthesis.
2,2’-Bithiophene-5-carboxaldehyde: Contains an aldehyde group instead of a carboxylic acid group, leading to different reactivity and applications .
Uniqueness
2,2’-Bithiophene-5-carboxylic acid is unique due to the presence of the carboxylic acid group, which provides additional functionality for chemical modifications and applications. This makes it a versatile building block for the synthesis of various advanced materials and compounds .
Properties
IUPAC Name |
5-thiophen-2-ylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2S2/c10-9(11)8-4-3-7(13-8)6-2-1-5-12-6/h1-5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNWHEHDBNNKEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80174612 | |
| Record name | 2,2'-Bithiophene-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2060-55-1 | |
| Record name | 2,2'-Bithiophene-5-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002060551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-Bithiophene-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(thiophen-2-yl)thiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


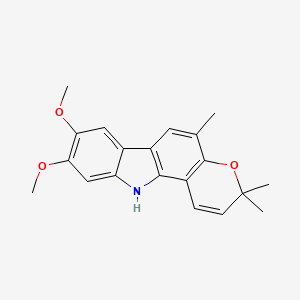
![[(6R,10S)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-methylpropanoate](/img/structure/B1220428.png)
